

The Role of UBP310 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ubp310	
Cat. No.:	B15618192	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism implicated in the progression of several neurodegenerative diseases. A primary focus of therapeutic development has been the modulation of glutamate receptors. Among these, kainate receptors (KARs) have emerged as a promising target. This technical guide provides an in-depth overview of **UBP310**, a potent and selective antagonist of specific kainate receptor subunits, and its role in preclinical models of neurodegenerative disease, with a significant focus on Parkinson's disease. While initial interest may have been in a similarly named hypothetical compound, the available scientific literature points to **UBP310**'s significance as a KAR antagonist.

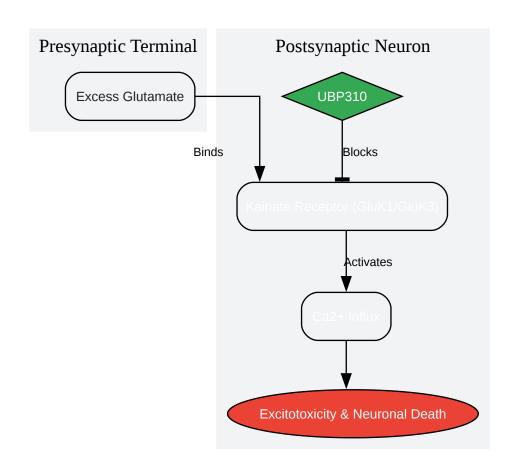
Quantitative Data Summary

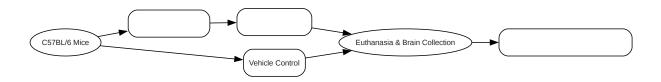
The following tables summarize the key quantitative data regarding the biological activity and neuroprotective effects of **UBP310** as reported in the scientific literature.

Table 1: Biological Activity of **UBP310**

Parameter	Value	Receptor/Condition Source
IC50	130 nM	GluK1 kainate receptor
KD (apparent)	18 ± 4 nM	Depression of kainate responses on the dorsal root
Selectivity	12,700-fold for GluK1 over GluK2	Recombinant kainate receptors
Activity at other receptors	No activity at mGlu group I or NMDA receptors up to 10 μM	

Table 2: Neuroprotective Effects of UBP310 in the MPTP Mouse Model of Parkinson's Disease


Measurement	Effect of UBP310 Administration	Notes	Source
Dopaminergic Neuron Survival	Significantly increased in the substantia nigra pars compacta	Stereological quantification	[1][2][3][4]
Total Neuron Survival	Significantly increased in the substantia nigra pars compacta	Stereological quantification	[1][2][3][4]
Striatal Dopamine Levels	No rescue of MPTP- induced loss	[1][2][3][4]	
Dopamine Transporter Expression	No rescue of MPTP- induced loss in the striatum	[1][2][3][4]	_


Signaling Pathways and Mechanism of Action

UBP310 exerts its neuroprotective effects by acting as an antagonist at ionotropic glutamate receptors, specifically kainate receptors. The proposed mechanism involves the inhibition of

excitotoxicity mediated by excessive glutamate signaling, a phenomenon implicated in the death of dopaminergic neurons in Parkinson's disease.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain. | Sigma-Aldrich [merckmillipore.com]
- To cite this document: BenchChem. [The Role of UBP310 in Neurodegenerative Disease Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618192#ubp310-s-role-in-neurodegenerative-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com